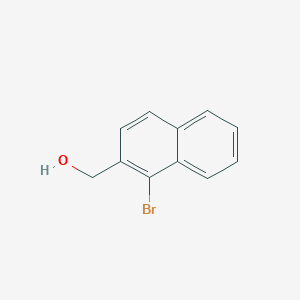
(1-Bromonaphthalen-2-yl)methanol
Übersicht
Beschreibung
(1-Bromonaphthalen-2-yl)methanol is an organic compound with the molecular formula C₁₁H₉BrO It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and a hydroxymethyl group is attached to the second carbon of the naphthalene ring
Wirkmechanismus
Target of Action
The primary target of (1-Bromonaphthalen-2-yl)methanol is the enzyme quinone reductase 1 (QR1) . QR1 is an enzyme involved in the detoxification of certain carcinogens and environmental toxins, making it a key player in cellular defense mechanisms .
Mode of Action
This compound interacts with its target, QR1, leading to the induction of the enzyme . This interaction results in an increase in the enzyme’s activity, which can enhance the cell’s ability to detoxify potential carcinogens .
Biochemical Pathways
The compound’s interaction with QR1 affects the biochemical pathways related to detoxification. By inducing QR1, this compound enhances the cell’s ability to convert potential toxins into less harmful substances . This can have downstream effects on cellular health and function, potentially reducing the risk of certain diseases.
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the specific metabolic pathways present in the body .
Result of Action
The induction of QR1 by this compound can lead to enhanced detoxification within the cell . This could potentially result in a decreased risk of certain diseases, including cancer, by reducing the cell’s exposure to harmful substances .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other substances that may interact with the compound or its target, the pH of the environment, and the temperature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromonaphthalen-2-yl)methanol typically involves the bromination of naphthalene followed by a hydroxymethylation reaction. One common method is the bromination of naphthalene to form 1-bromonaphthalene, which is then subjected to a hydroxymethylation reaction using formaldehyde and a base to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Bromonaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form (1-Bromonaphthalen-2-yl)aldehyde or (1-Bromonaphthalen-2-yl)carboxylic acid.
Reduction: The bromine atom can be reduced to form naphthalen-2-ylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) are used under basic conditions.
Major Products Formed:
Oxidation: (1-Bromonaphthalen-2-yl)aldehyde, (1-Bromonaphthalen-2-yl)carboxylic acid.
Reduction: Naphthalen-2-ylmethanol.
Substitution: Various substituted naphthalen-2-ylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Bromonaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
1-Bromonaphthalene: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Naphthalen-2-ylmethanol:
(1-Bromonaphthalen-2-yl)aldehyde: An oxidation product of (1-Bromonaphthalen-2-yl)methanol, with different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and versatility in chemical synthesis and research applications .
Eigenschaften
IUPAC Name |
(1-bromonaphthalen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMOMZHKVMHEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518763 | |
| Record name | (1-Bromonaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76635-70-6 | |
| Record name | (1-Bromonaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


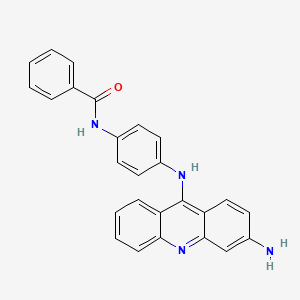
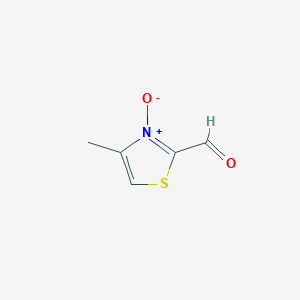
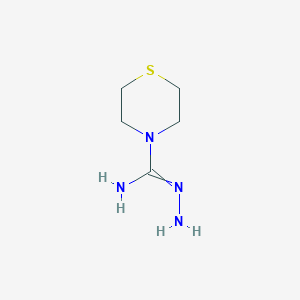


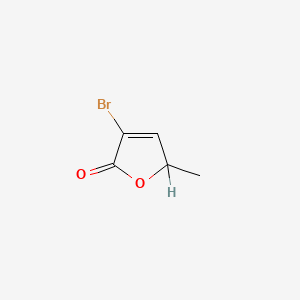
![5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione](/img/structure/B3357909.png)
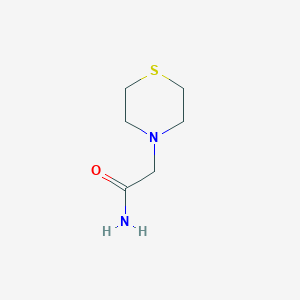
![Pyrrolo[1,2-a]quinoline-2-carboxylic acid](/img/structure/B3357922.png)
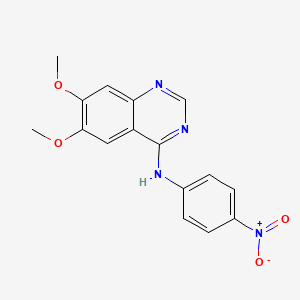
![4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one](/img/structure/B3357939.png)
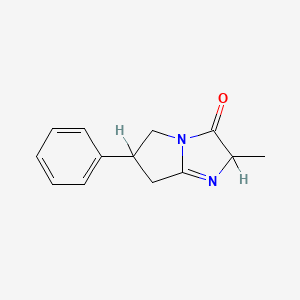
![2H-pyrano[2,3-c]pyridine](/img/structure/B3357956.png)
